Canagliflozin-D6 is a deuterated form of canagliflozin, a medication primarily used for the treatment of type 2 diabetes mellitus. As a sodium-glucose co-transporter 2 inhibitor, it reduces glucose reabsorption in the kidneys, thus lowering blood glucose levels. The introduction of deuterium in canagliflozin-D6 enhances its pharmacokinetic properties and stability, making it an important compound in both clinical and research settings.
Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013 under the brand name Invokana. Its synthesis and derivatives have been extensively studied, including various isotopically labeled versions for research purposes. The specific compound Canagliflozin-D6 is synthesized to facilitate studies involving metabolic pathways and drug interactions.
Canagliflozin-D6 falls under the categories of:
The synthesis of Canagliflozin-D6 involves several steps that utilize deuterated reagents to replace hydrogen atoms with deuterium. This process typically follows a multistep synthetic route, as detailed in various patents and scientific articles.
For example, one method involves the use of metallic lithium derivatives for condensation reactions, followed by catalytic hydrogenation techniques which are more environmentally friendly compared to traditional methods that use toxic reagents .
The synthetic pathways often require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and selectivity. The use of advanced techniques like nuclear magnetic resonance spectroscopy ensures that the purity and structure of the synthesized compound are confirmed.
Canagliflozin-D6 retains the core structure of canagliflozin but incorporates deuterium at specific positions. The molecular formula for canagliflozin is CHClFNOS, while the deuterated version replaces some hydrogen atoms with deuterium, leading to a modified formula that reflects this substitution.
The chemical reactions involved in synthesizing Canagliflozin-D6 typically include:
The reactions are monitored using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy to ensure completion and purity. Reaction yields are typically optimized through varying conditions such as temperature and catalyst choice .
Canagliflozin-D6 functions similarly to its non-deuterated counterpart by inhibiting sodium-glucose co-transporter 2 in the proximal renal tubules. This inhibition prevents glucose reabsorption back into the bloodstream, leading to increased glucose excretion via urine.
Research indicates that Canagliflozin-D6 maintains similar efficacy in reducing blood glucose levels compared to canagliflozin, with potential advantages in pharmacokinetics due to its deuterated nature .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under various conditions .
Canagliflozin-D6 is primarily utilized in:
Deuterated pharmaceuticals incorporate deuterium (²H or D), a stable, non-radioactive hydrogen isotope with an additional neutron, into specific molecular positions of bioactive compounds. This isotopic substitution creates carbon-deuterium (C-D) bonds that exhibit greater bond strength (approximately 5–10 kcal/mol higher) and altered vibrational frequencies compared to carbon-hydrogen (C-H) bonds. These modifications significantly influence pharmacokinetic properties without altering primary pharmacological targets, as the three-dimensional structure and electronic properties remain largely conserved. The strategic placement of deuterium at metabolically vulnerable sites can impede enzymatic oxidation (e.g., cytochrome P450-mediated reactions) through the kinetic isotope effect (KIE), thereby prolonging drug half-life and modifying metabolite profiles [1] [3].
Isotopic labeling serves as an indispensable tool in drug discovery and development, with three primary applications:
Table 1: Comparative Analysis of Isotopic Labeling Techniques
Technique | Resolution | Metabolic Stability | Detection Sensitivity | Primary Research Applications |
---|---|---|---|---|
Deuterium (²H) | ++ | Moderate | High | ADME studies, Quantitative bioanalysis |
Carbon-13 (¹³C) | ++++ | High | Moderate | Metabolic flux analysis, NMR studies |
Tritium (³H) | + | Low | Very High | Radioligand binding, Autoradiography |
Nitrogen-15 (¹⁵N) | ++++ | High | Low | Protein dynamics, NMR structure |
Canagliflozin-D6 (CAS 1997338-60-9) is a hexadeuterated analog of the SGLT2 inhibitor canagliflozin (Invokana®), specifically designed for advanced pharmacological studies. Its systematic IUPAC name is (2S,3R,4R,5S,6R)-2-{3-[5-(4-Fluorophenyl)thiophen-2-yl]methyl-4-(methyl-d₃)phenyl-2,5,6-d₃}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, with molecular formula C₂₄H₁₉D₆FO₅S and molecular weight 450.55 g/mol [4] [8]. The compound exhibits >95% isotopic enrichment and >95% chemical purity (HPLC), confirmed via NMR and high-resolution mass spectrometry [6].
The deuterium atoms are strategically incorporated at six positions:
Table 2: Deuterium Substitution Map in Canagliflozin-D6
Position | Chemical Environment | Deuteration (%) | Purpose in Research |
---|---|---|---|
2 (Phenyl) | Aromatic CH → CD | >95% | Metabolic stabilization of ring oxidation sites |
5 (Phenyl) | Aromatic CH → CD | >95% | Blockade of hydroxylation pathways |
6 (Phenyl) | Aromatic CH → CD | >95% | Prevention of reactive metabolite formation |
Methyl | -CH₃ → -CD₃ | >95% | Study of O-demethylation kinetics |
The stereochemical configuration remains identical to the non-deuterated parent compound, preserving the critical (2S,3R,4R,5S,6R) configuration in the glucitol moiety essential for SGLT2 binding affinity. This stereospecificity ensures that deuterated and non-deuterated forms share identical target engagement profiles while exhibiting differentiated metabolic behaviors [9] [10]. Physical characterization shows a white to off-white crystalline solid form, soluble in DMSO (40 mg/mL), with storage recommendations at -20°C under inert conditions to maintain isotopic integrity [6] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0